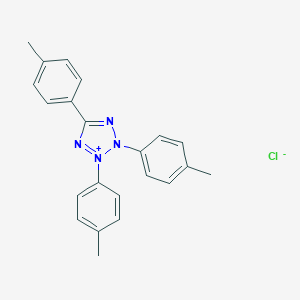

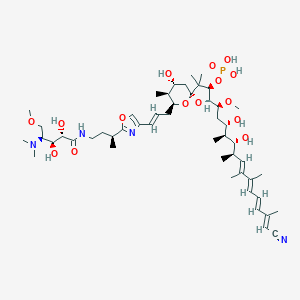

![molecular formula C24H42O21 B024760 (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 104723-76-4](/img/structure/B24760.png)

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

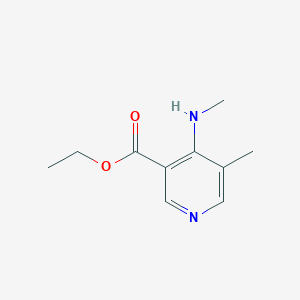

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal, also known as Trehalose, is a naturally occurring disaccharide that is widely distributed in nature. It is synthesized by many organisms, including bacteria, fungi, plants, and animals, as a stress response molecule. Trehalose is a non-reducing sugar that is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It has been studied extensively for its potential applications in various fields, including food, cosmetics, and medicine.

Mécanisme D'action

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal exerts its biological effects by stabilizing proteins and membranes under stress conditions. It forms a protective shell around proteins and membranes, preventing denaturation and aggregation. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal also acts as a signaling molecule, activating various stress response pathways in cells.

Effets Biochimiques Et Physiologiques

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, heat shock, and cold shock. It also has anti-inflammatory and anti-cancer properties. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. It has also been shown to improve cognitive function and memory in aging animals.

Avantages Et Limitations Des Expériences En Laboratoire

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has several advantages as a research tool. It is non-toxic, non-immunogenic, and easily synthesized. It can be used to stabilize proteins and membranes in vitro and in vivo. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has some limitations as well. It can interfere with some assays, such as the Bradford assay for protein quantification. It can also be difficult to remove from samples, which can affect downstream analysis.

Orientations Futures

There are several future directions for research on trehalose. One area of interest is the development of trehalose-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve cognitive function and memory in animal models of these diseases. Another area of interest is the use of trehalose as a cryoprotectant for cells and tissues. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to protect against freeze-thaw damage in cells and tissues. Finally, there is interest in the use of trehalose as a stabilizer for vaccines and biologics. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve the stability and efficacy of vaccines and biologics.

Méthodes De Synthèse

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal can be synthesized chemically or enzymatically. Chemical synthesis involves the reaction of glucose with acetaldehyde in the presence of a strong acid catalyst. Enzymatic synthesis involves the use of trehalose synthase, an enzyme that catalyzes the transfer of glucose from UDP-glucose to another glucose molecule to form trehalose.

Applications De Recherche Scientifique

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine. In food, trehalose is used as a sweetener, flavor enhancer, and stabilizer. In cosmetics, it is used as a moisturizer and anti-aging agent. In medicine, trehalose has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties.

Propriétés

Numéro CAS |

104723-76-4 |

|---|---|

Nom du produit |

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

Formule moléculaire |

C24H42O21 |

Poids moléculaire |

666.6 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

Clé InChI |

MUIAGSYGABVSAA-KBLAXFPMSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Autres numéros CAS |

104723-76-4 |

Synonymes |

6(2)-alpha-glucosylmaltotriose Glu, Galp-(Galp)-Galp- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

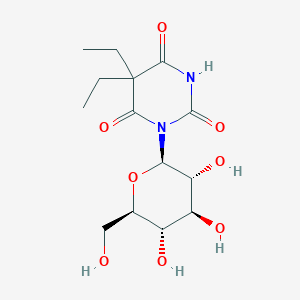

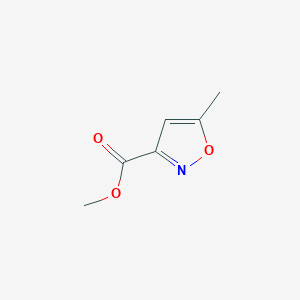

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)